molecular formula C17H14F2N2O B12020951 (1-(2,4-Difluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol

(1-(2,4-Difluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol

Cat. No.: B12020951
M. Wt: 300.30 g/mol
InChI Key: MFSCPOKXRWEUMR-UHFFFAOYSA-N
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Description

(1-(2,4-Difluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol: is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluorophenyl group and a P-tolyl group attached to a pyrazole ring, with a methanol group at the 4th position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2,4-Difluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the pyrazole intermediate.

    Attachment of the P-tolyl Group: The P-tolyl group is attached via a Friedel-Crafts alkylation reaction, using a P-tolyl halide and a Lewis acid catalyst.

    Addition of the Methanol Group: The methanol group is introduced through a reduction reaction, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the difluorophenyl group to a difluorocyclohexyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(1-(2,4-Difluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (1-(2,4-Difluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2,6-Difluorophenyl)methanol: Shares the difluorophenyl group but lacks the pyrazole and P-tolyl groups.

    (4-Bromo-2,6-difluorophenyl)methanol: Similar structure with a bromine atom instead of the P-tolyl group.

    (3-(2,4-Dichloro-5-fluorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol: Contains additional halogen substitutions.

Uniqueness

  • The presence of both difluorophenyl and P-tolyl groups attached to the pyrazole ring makes (1-(2,4-Difluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol unique in its chemical properties and potential applications.
  • The combination of these functional groups provides a distinct reactivity profile and potential for diverse applications in various fields.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H14F2N2O

Molecular Weight

300.30 g/mol

IUPAC Name

[1-(2,4-difluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C17H14F2N2O/c1-11-2-4-12(5-3-11)17-13(10-22)9-21(20-17)16-7-6-14(18)8-15(16)19/h2-9,22H,10H2,1H3

InChI Key

MFSCPOKXRWEUMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2CO)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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